Liranaftate

Descripción

Historical Development and Research Trajectory of Liranaftate

This compound was approved for use in Japan in August 2000. wikipedia.org Its development trajectory has focused on its efficacy against a range of fungal pathogens, particularly dermatophytes. who.intpatsnap.com Early research explored its in vitro and in vivo activities, identifying it as a new antidermatophytic thiocarbamate. jst.go.jpjst.go.jp Studies have investigated its fungicidal activities against key dermatophytes such as Trichophyton rubrum, comparing its effectiveness to other antifungal agents. jst.go.jpjst.go.jpnih.gov The research trajectory has also included evaluations of its activity against other fungi, including dematiaceous fungi, dimorphic fungi, other filamentous bacteria, and saccharomycetes. who.int

Academic Significance of Squalene (B77637) Epoxidase Inhibitors in Antifungal Chemotherapy

Squalene epoxidase is a pivotal enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. patsnap.comscbt.combibliotekanauki.pl Ergosterol is a critical component of fungal cell membranes, essential for maintaining their structure, fluidity, and function. patsnap.comscbt.com Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the synthesis of sterols. scbt.combibliotekanauki.pl

Inhibiting squalene epoxidase disrupts this pathway, leading to a deficiency in ergosterol and a buildup of squalene within the fungal cell. patsnap.comscbt.commims.com The accumulation of squalene is toxic to the fungi, and the lack of ergosterol compromises the cell membrane, ultimately leading to fungal cell death. patsnap.comscbt.commims.com

Squalene epoxidase inhibitors, such as this compound, terbinafine (B446), and naftifine (B1207962), hold academic significance because they target a fungal-specific pathway, offering selectivity over mammalian cells which utilize cholesterol instead of ergosterol for their cell membranes. patsnap.compatsnap.combibliotekanauki.pl This selective toxicity is a crucial aspect of effective antifungal chemotherapy, minimizing potential harm to the host. patsnap.compatsnap.com Research into these inhibitors has demonstrated the possibility of achieving highly selective inhibition of a fungal enzyme without significant adverse effects on the equivalent mammalian enzyme. bibliotekanauki.pl

Current Research Landscape and Future Directions for this compound Studies

Current research on this compound continues to explore its antifungal efficacy and potential applications. Studies are ongoing to further establish its effectiveness against various fungal species. patsnap.com Research also investigates novel delivery systems for this compound to enhance its permeation and effectiveness, particularly in topical applications for cutaneous fungal infections. researchgate.net For instance, studies have explored microemulsion-based hydrogels to improve this compound's penetration into the skin. researchgate.net

The broader research landscape for squalene epoxidase inhibitors, including this compound, involves exploring their potential beyond traditional antifungal therapy. Research is also examining the role of squalene epoxidase in other biological processes, such as cancer biology, where the enzyme can be overexpressed in certain malignancies. tandfonline.compeerj.comnih.gov While this area of research extends beyond mycology, advancements in understanding the enzyme's function and inhibition can potentially inform future directions in antifungal research, such as addressing resistance mechanisms or identifying new therapeutic targets within the sterol biosynthesis pathway.

Future directions for this compound studies may involve further investigation into its activity against a wider spectrum of fungal pathogens, including those that may exhibit resistance to other antifungal classes. Research could also delve deeper into the specific interactions of this compound with fungal squalene epoxidase at a molecular level to inform the design of next-generation inhibitors. Exploring combination therapies involving this compound and other antifungal agents with different mechanisms of action could also be a valuable area of future research to potentially enhance efficacy and overcome resistance.

Research Findings on this compound's Antifungal Activity

Studies have evaluated the minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MCCs) of this compound against various dermatophytes. jst.go.jpjst.go.jpnih.gov

| Antifungal Agent | Fungal Species | MIC (µg/ml) (14 days) | MCC (µg/ml) (14 days) | Fungicidal Activity |

| This compound | Trichophyton rubrum | 0.009 jst.go.jpnih.gov | 0.039 jst.go.jpnih.gov | Potent Fungicidal |

| Lanoconazole | Trichophyton rubrum | 0.009 jst.go.jpnih.gov | Higher than 0.039 jst.go.jpnih.gov | Fungistatic |

| Tolciclate (B1682976) | Trichophyton rubrum | Not specified in snippet | Reduced from 9 days onwards jst.go.jpnih.gov | Fungicidal |

| Amorolfine (B1665469) | Trichophyton rubrum | Not specified in snippet | Not lowered up to 14 days jst.go.jpnih.gov | Lower Fungicidal Activity |

| Luliconazole (B1675427) | Trichophyton rubrum | 0.001-0.009 jst.go.jp | Considerably higher jst.go.jp | Fungistatic |

| Ketoconazole (B1673606) | Trichophyton rubrum | Not specified in snippet | Little reduction jst.go.jp | Limited Fungicidal Activity |

Note: Data compiled from snippets and may not represent the full scope of research.

Time-kill studies have also demonstrated that this compound can achieve a significant decrease in viable counts of Trichophyton rubrum within a few days at concentrations ranging from 2 to 32 times the MIC. jst.go.jpnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

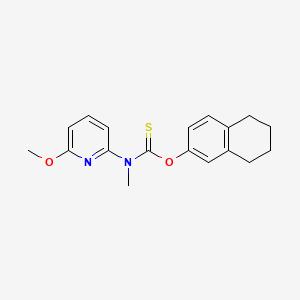

O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHPQNGOVQYUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046470 | |

| Record name | Liranaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88678-31-3 | |

| Record name | Liranaftate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88678-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liranaftate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liranaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liranaftate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIRANAFTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253IGO5X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Liranaftate Action

Molecular Mechanisms of Squalene (B77637) Epoxidase Inhibition by Liranaftate

This compound exerts its antifungal effects primarily through the inhibition of squalene epoxidase, an enzyme critical for the synthesis of ergosterol (B1671047) in fungi. wikipedia.orgpatsnap.comscbt.compatsnap.comnih.govcenmed.comtargetmol.com

Enzymatic Targets within the Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a vital metabolic route in fungi, responsible for producing ergosterol, a sterol essential for maintaining fungal cell membrane integrity, fluidity, and function. patsnap.compatsnap.com Squalene epoxidase (also known as squalene monooxygenase) is an early-stage enzyme in this pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene. scbt.comebsco.com this compound specifically targets and inhibits this enzyme. wikipedia.orgpatsnap.comscbt.compatsnap.comnih.govcenmed.comtargetmol.com Unlike mammalian cells, which utilize cholesterol in their cell membranes, fungi rely on ergosterol, making the enzymes in its synthesis pathway, such as squalene epoxidase, attractive targets for antifungal drugs with selective toxicity. patsnap.com

Consequences of Ergosterol Depletion on Fungal Cellular Integrity

Inhibition of squalene epoxidase by this compound leads to a significant depletion of ergosterol within the fungal cell membrane. wikipedia.orgpatsnap.comnih.govtargetmol.com Ergosterol is crucial for the structural integrity and proper functioning of the fungal cell membrane. patsnap.compatsnap.com Its depletion compromises the membrane's structure and fluidity, leading to increased permeability. patsnap.comnih.govtargetmol.compatsnap.compatsnap.com This increased permeability results in the leakage of essential intracellular components, disrupting cellular homeostasis and ultimately contributing to cell damage and death. patsnap.comnih.govtargetmol.compatsnap.com

Squalene Accumulation and its Cytotoxic Effects on Fungal Pathogens

A direct consequence of inhibiting squalene epoxidase is the accumulation of its substrate, squalene, within the fungal cell. patsnap.comnih.govtargetmol.comebsco.compatsnap.com Elevated levels of squalene are toxic to fungal cells. patsnap.comebsco.compatsnap.com This accumulation further contributes to the antifungal effect of this compound by interfering with various cellular processes and exacerbating the damage to the cell membrane already compromised by ergosterol depletion. patsnap.comtargetmol.comebsco.compatsnap.com The combined effect of ergosterol depletion and squalene accumulation leads to cell lysis and death. nih.govtargetmol.com

Comparative Pharmacological Analysis with Other Antifungal Classes

This compound's mechanism of action, specifically its targeting of squalene epoxidase, differentiates it from other classes of antifungal agents that act on different points in the ergosterol biosynthesis pathway or through other mechanisms. patsnap.compatsnap.commdpi.comnih.gov

Differentiation from Azole Antifungals: Fungicidal vs. Fungistatic Activities

Azole antifungals, such as fluconazole (B54011) and itraconazole, primarily inhibit lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme later in the ergosterol biosynthesis pathway than squalene epoxidase. patsnap.comfrontiersin.orgnih.govamazonaws.comresearchgate.net This inhibition leads to the accumulation of 14α-methylated sterols and depletion of ergosterol. patsnap.comresearchgate.net While azoles disrupt ergosterol synthesis, they are generally considered fungistatic, meaning they inhibit fungal growth rather than directly killing the fungal cells, particularly against dermatophytes. nih.govamazonaws.comnih.govhealthdirect.gov.au this compound, as a squalene epoxidase inhibitor, has demonstrated fungicidal activity against dermatophytes like Trichophyton rubrum at concentrations ranging from 2 to 32 times the minimum inhibitory concentration (MIC), achieving a decrease in viable counts to below the detection limit within 7 to 9 days in studies. nih.govjst.go.jp This fungicidal action represents a key difference compared to the typically fungistatic activity of azoles against these pathogens. nih.gov

Distinction from Allylamines and Morpholines in Ergosterol Pathway Inhibition

Like this compound, allylamine (B125299) antifungals, such as terbinafine (B446) and naftifine (B1207962), also target and inhibit squalene epoxidase in the ergosterol biosynthesis pathway. patsnap.comebsco.comnih.govfrontiersin.orgpatsnap.com This shared target means that allylamines also cause ergosterol depletion and squalene accumulation, leading to fungicidal effects against dermatophytes. ebsco.comnih.govpatsnap.com However, morpholine (B109124) antifungals, such as amorolfine (B1665469), inhibit different enzymes in the ergosterol pathway, specifically Δ14-reductase and Δ8,Δ7-isomerase, which are involved in later steps of ergosterol synthesis compared to squalene epoxidase. patsnap.commdpi.comnih.govfrontiersin.org This distinction in enzymatic targets within the same pathway highlights the varied strategies employed by different antifungal classes to disrupt ergosterol synthesis. patsnap.commdpi.comnih.govfrontiersin.org

Data Table: Comparative Antifungal Mechanisms

| Antifungal Class | Example Compounds | Primary Enzymatic Target(s) in Ergosterol Synthesis | Typical Activity Against Dermatophytes |

| Thiocarbamates | This compound | Squalene epoxidase (ERG1) | Fungicidal |

| Allylamines | Terbinafine, Naftifine | Squalene epoxidase (ERG1) | Fungicidal |

| Azoles | Fluconazole, Itraconazole, etc. | Lanosterol 14α-demethylase (CYP51/ERG11) | Fungistatic |

| Morpholines | Amorolfine | Δ14-reductase, Δ8,Δ7-isomerase (ERG24, ERG2) | Fungicidal (Mechanism differs from SE inhibitors) |

Specificity of this compound's Inhibitory Profile within Fungal Pathogens

This compound, a topical antifungal agent belonging to the thiocarbamate class, exerts its primary antifungal activity by inhibiting the enzyme squalene epoxidase. patsnap.comlookchem.comdrugfuture.com This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. patsnap.compatsnap.com Ergosterol is essential for maintaining the integrity, fluidity, and function of fungal cell membranes. patsnap.com By inhibiting squalene epoxidase, this compound disrupts ergosterol production, leading to the accumulation of squalene within fungal cells, which is toxic at elevated levels. patsnap.com This disruption ultimately compromises cell membrane integrity, increases permeability, and results in fungal cell death. patsnap.com

This compound demonstrates a broad spectrum of antifungal activity, particularly against dermatophytes, which are common causative agents of skin infections like athlete's foot, jock itch, and ringworm. patsnap.compatsnap.com Its efficacy also extends to certain molds and yeasts, although its principal application is in treating dermatophytic infections. patsnap.com

Research indicates that this compound is significantly more active against several dermatophytes, including Trichophyton mentagrophytes, compared to other thiocarbamate antifungals like tolnaftate. lookchem.com It has also shown activity against certain yeasts, such as Cryptococcus neoformans. lookchem.com

Studies comparing the in vitro antifungal activity of this compound with other topical antifungal drugs have provided insights into its specificity profile. One study comparing this compound with six other topical antifungals against Trichophyton rubrum and Trichophyton mentagrophytes found that another agent, luliconazole (B1675427), exhibited the most potent antifungal activity. nih.govjst.go.jp However, this compound, along with naftifine and terbinafine, showed small minimum fungicidal concentration (MFC) to minimum inhibitory concentration (MIC) ratios, suggesting a fungicidal mechanism against these Trichophyton species. nih.govjst.go.jp

Another study evaluating this compound against Candida albicans found it to be more potent than terbinafine, but less potent than several azole antifungals, including ketoconazole (B1673606), clotrimazole, neticonazole, and miconazole. oup.comresearchgate.net

Crucially, this compound's mechanism of action specifically targets fungal squalene epoxidase, having minimal to no detectable effect on mammalian cholesterol biosynthesis at therapeutic concentrations. patsnap.comlookchem.com This specificity contributes to its favorable safety profile. patsnap.com this compound has been found to be inactive against a variety of Gram-positive and Gram-negative bacteria. lookchem.com

The following table summarizes some of the reported in vitro activity data for this compound against specific fungal pathogens:

| Fungal Species | Antifungal Activity / Observation | Source(s) |

| Dermatophytes (general) | Effective, primary use in treating infections caused by | patsnap.compatsnap.com |

| Trichophyton mentagrophytes | Significantly more active than tolnaftate | lookchem.com |

| Trichophyton rubrum | Fungicidal activity suggested by low MFC/MIC ratio | nih.govjst.go.jp |

| Trichophyton mentagrophytes | Fungicidal activity suggested by low MFC/MIC ratio | nih.govjst.go.jp |

| Cryptococcus neoformans | Active against | lookchem.com |

| Yeasts (general) | Efficacy extends to | patsnap.com |

| Molds (general) | Efficacy extends to | patsnap.com |

| Candida albicans | Active, more potent than terbinafine | oup.comresearchgate.net |

| Bacteria (Gram-positive) | Inactive against | lookchem.com |

| Bacteria (Gram-negative) | Inactive against | lookchem.com |

This specificity towards fungal squalene epoxidase, particularly its potent activity against dermatophytes, underpins this compound's clinical utility as a topical antifungal agent.

Spectrum and Efficacy of Antifungal Activity

In Vitro Efficacy Studies of Liranaftate Against Diverse Fungal Species

In vitro studies have evaluated the antifungal activity of this compound against a variety of fungal pathogens using methods such as the agar (B569324) plate dilution method jst.go.jp.

Activity against Dermatophytes (e.g., Trichophyton rubrum, Epidermophyton floccosum, Trichophyton mentagrophytes, Trichophyton tonsurans)

This compound demonstrates potent activity against dermatophytes jst.go.jp. Studies have shown that this compound exhibits strong antidermatophytic activity, with low Minimum Inhibitory Concentration (MIC) values against species such as Trichophyton rubrum and Trichophyton mentagrophytes jst.go.jp. For Trichophyton rubrum, MIC values for fresh clinical isolates and stock strains ranged from 0.009 to 0.078 µg/ml and 0.004 to 0.078 µg/ml, respectively jst.go.jp. This compound has also shown activity against Trichophyton tonsurans and Epidermophyton floccosum wikipedia.orgmims.com.

Activity against Yeasts (e.g., Candida albicans)

Most Candida species, including Candida albicans, have shown resistance to this compound in some studies jst.go.jp. While some research indicates this compound is less potent against Candida albicans compared to certain azole antifungals like ketoconazole (B1673606), clotrimazole, neticonazole, and miconazole, it has been reported to be more potent than terbinafine (B446), butenafine, amorolfine (B1665469), and bifonazole (B1667052) against this yeast oup.comnih.govoup.com.

Activity against Other Fungal Genera (e.g., Malassezia restricta, Dematiaceous Fungi, Dimorphic Fungi, Filamentous Bacteria, Saccharomycetes)

This compound has shown considerable potency against dimorphic fungi, such as Cryptococcus neoformans, and some other filamentous fungi jst.go.jp. Some causative organisms of tinea versicolor, which can be caused by Malassezia species like Malassezia restricta, were found to be more sensitive to this compound than to tolciclate (B1682976) or bifonazole jst.go.jpmims.comoup.comnih.gov. However, most bacteria, including Nocardia species (filamentous bacteria), were resistant to this compound jst.go.jp. Information regarding activity against Saccharomycetes as a broad class was not specifically detailed in the search results, though Candida species belong to this class.

Here is a summary of in vitro activity based on the search results:

| Fungal Species/Group | This compound Activity | Notes |

| Dermatophytes | Potent | Low MICs reported for T. rubrum, T. mentagrophytes, E. floccosum, T. tonsurans. jst.go.jpwikipedia.orgmims.com |

| Candida spp. (C. albicans) | Limited/Variable | Generally resistant in some studies jst.go.jp, less potent than some azoles but more potent than some other antifungals against C. albicans oup.comnih.govoup.com. |

| Dimorphic Fungi (C. neoformans) | Considerably potent | jst.go.jp |

| Filamentous Fungi (other) | Potent against some | jst.go.jp |

| Malassezia spp. (M. restricta) | Sensitive against some causative organisms of tinea versicolor jst.go.jpoup.comnih.gov | |

| Filamentous Bacteria (Nocardia spp.) | Resistant | jst.go.jp |

In Vivo Efficacy Assessments in Preclinical Models

Preclinical studies utilizing animal models have been conducted to evaluate the in vivo efficacy of this compound against mycotic infections.

Evaluation of Antifungal Potency in Animal Models of Mycotic Infection

The guinea pig model of dermatophytosis is commonly used for in vivo studies due to its susceptibility to these infections and the resemblance of the induced lesions to human tinea infections tandfonline.comnih.govresearchgate.netasm.orgresearchgate.net. Therapeutic effects of this compound creams have been evaluated in experimental dermatophytosis in guinea pigs infected with Trichophyton mentagrophytes jst.go.jp. Studies have shown that topical treatment with this compound resulted in remarkable therapeutic effects, including improvement of lesions and elimination of the infecting fungus jst.go.jp.

Fungicidal and Fungistatic Properties of this compound

This compound demonstrates both fungistatic and fungicidal properties, depending on the concentration and duration of exposure medchemexpress.com. Fungistatic activity inhibits the growth of fungi, while fungicidal activity results in fungal cell death. Studies have investigated these properties through various in vitro methods, including minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MCC) determinations, as well as time-kill curve analysis patsnap.commedchemexpress.comnih.gov.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MCC) Determinations

The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal agent that inhibits visible fungal growth, while the minimum fungicidal concentration (MCC) is the lowest concentration that results in a significant reduction (typically 99.9%) in fungal viability. Studies comparing this compound to other antifungal agents against dermatophytes have provided insights into its potency.

For Trichophyton rubrum, this compound has shown excellent fungistatic activity against conidia medchemexpress.commedchemexpress.comchemsrc.comglpbio.comhoelzel-biotech.comglpbio.comjst.go.jp. The MIC of this compound against T. rubrum after 14 days of contact was reported as 0.009 µg/ml medchemexpress.commedchemexpress.comchemsrc.comglpbio.comhoelzel-biotech.comglpbio.comjst.go.jp. Notably, the MCC values for this compound against T. rubrum were found to be low and similar to its MICs, ranging from 0.009 to 0.039 µg/ml nih.govresearchgate.net. This suggests that concentrations of this compound close to those that inhibit growth are also capable of killing the fungus, indicating fungicidal activity nih.govresearchgate.net.

In comparison, studies with other antifungals like luliconazole (B1675427) showed very low MICs (0.001-0.009 µg/ml) against T. rubrum, but considerably higher MCCs, classifying luliconazole's antifungal potency as fungistatic against this species nih.govresearchgate.netresearchgate.net. This compound, along with amorolfine, tended to be fungicidal against T. mentagrophytes and Microsporum gypseum, while ketoconazole did not show this tendency nih.govresearchgate.net.

Data on MIC and MCC values for T. rubrum highlights the potent nature of this compound:

| Antifungal Agent | Organism | MIC (µg/ml) (14 days) | MCC (µg/ml) (14 days) | Fungicidal/Fungistatic Tendency |

| This compound | T. rubrum | 0.009 medchemexpress.commedchemexpress.comchemsrc.comglpbio.comhoelzel-biotech.comglpbio.comjst.go.jp | 0.039 medchemexpress.commedchemexpress.comchemsrc.comglpbio.comhoelzel-biotech.comglpbio.comjst.go.jp | Fungicidal nih.govresearchgate.net |

| Luliconazole | T. rubrum | 0.001-0.009 nih.govresearchgate.net | Considerably higher nih.govresearchgate.net | Fungistatic nih.govresearchgate.netresearchgate.net |

| This compound | T. mentagrophytes | Not specified in snippets | Not specified in snippets | Fungicidal nih.govresearchgate.net |

| This compound | M. gypseum | Not specified in snippets | Not specified in snippets | Fungicidal nih.govresearchgate.net |

The this compound-induced decrease in MCC against T. rubrum was observed starting from 9 days onwards medchemexpress.commedchemexpress.comchemsrc.comglpbio.comhoelzel-biotech.comglpbio.comjst.go.jp.

Time-Kill Curve Analysis and Kinetics of Fungal Eradication

Time-kill curve analysis is used to assess the rate and extent of fungal killing by an antifungal agent over time at various concentrations. In time-kill studies, this compound has demonstrated a significant decrease in viable counts of T. rubrum, often to below the detection limit medchemexpress.comnih.govmedchemexpress.comchemsrc.comglpbio.comhoelzel-biotech.comglpbio.comresearchgate.net.

Comparisons with other antifungal agents in time-kill studies against T. rubrum have shown that the degree of killing achieved by amorolfine was not greater than that of this compound medchemexpress.comnih.govmedchemexpress.comhoelzel-biotech.comglpbio.comresearchgate.net. In contrast, luliconazole and ketoconazole showed little reduction in viable counts of T. rubrum, regardless of the concentrations tested medchemexpress.comnih.govmedchemexpress.comhoelzel-biotech.comglpbio.comresearchgate.net.

While there were no notable differences in fungicidal activities among this compound, luliconazole, amorolfine, and ketoconazole against T. mentagrophytes in time-kill studies, this compound's killing activities against M. gypseum were reported to be higher than those of comparable agents, similar to its effect on T. rubrum nih.govresearchgate.net. Research suggests that T. rubrum is harder to kill than other dermatophytes, highlighting the potent fungicidal activity of this compound against this species nih.govresearchgate.net.

Mechanisms of Antifungal Resistance and Liranaftate

Intrinsic Fungal Resistance Mechanisms Relevant to Squalene (B77637) Epoxidase Inhibitors

Intrinsic resistance refers to the natural ability of a fungal species to tolerate an antifungal agent even before exposure. For squalene epoxidase inhibitors, several intrinsic mechanisms can play a role.

Target Incompatibility and Stress Response Signaling

In some fungal species, the intrinsic structure or regulation of the squalene epoxidase enzyme may exhibit lower affinity for the inhibitor, leading to reduced efficacy frontiersin.org. Fungi have also evolved complex stress response signaling pathways that can be activated upon exposure to antifungal agents frontiersin.orgresearchgate.net. These pathways help fungi adapt to the drug-induced stress, potentially contributing to intrinsic tolerance frontiersin.org. Molecular chaperones, such as heat shock protein 90 (Hsp90), are known to modulate these stress responses, influencing tolerance to antifungal agents through pathways like the calcineurin and cell integrity pathways frontiersin.orgmdpi.com.

Efflux Pump Overexpression and Cellular Permeability Alterations

Intrinsic overexpression of efflux pumps, which are membrane proteins that actively transport antifungal drugs out of the fungal cell, can contribute to reduced intracellular drug concentrations and thus intrinsic resistance nih.govufcg.edu.br. While extensively studied in the context of azole resistance, efflux pumps, including ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, can also play a role in the efflux of other antifungal classes, potentially including squalene epoxidase inhibitors nih.govnih.govfrontiersin.orgoup.com. Alterations in fungal cellular permeability, such as changes in cell wall composition, can also intrinsically limit the uptake of antifungal agents, contributing to reduced susceptibility ufcg.edu.br.

Acquired Resistance Mechanisms to Liranaftate

Acquired resistance develops in fungal populations that were initially susceptible to an antifungal agent, typically as a result of genetic changes or adaptive responses occurring during or after exposure to the drug.

Mutations and Alterations in Squalene Epoxidase

Point mutations in the gene encoding squalene epoxidase (SQLE) are a primary mechanism of acquired resistance to squalene epoxidase inhibitors like terbinafine (B446), and are relevant to this compound due to its shared target ijdvl.comresearchgate.netresearchgate.netfrontiersin.orgasm.org. These mutations can lead to amino acid substitutions in the SQLE enzyme, altering its structure and reducing the binding affinity of the antifungal drug while often preserving the enzyme's catalytic function necessary for ergosterol (B1671047) biosynthesis ijdvl.comnih.govijdvl.com. Studies on terbinafine resistance in dermatophytes have identified specific amino acid "hot spots" in the SQLE enzyme, such as mutations at positions L393, F397, F415, and H440, that are associated with elevated minimum inhibitory concentrations (MICs) researchgate.netresearchgate.netfrontiersin.orgscilit.com. Computational analyses have provided insights into how these mutations can destabilize the enzyme or alter the drug binding pocket, thereby compromising drug effectiveness researchgate.net.

Upregulation of Multidrug Transporters

Acquired resistance can also involve the upregulation of multidrug transporters, leading to increased efflux of the antifungal agent from the fungal cell nih.govnih.govfrontiersin.org. This mechanism has been well-documented for azole resistance, with ABC transporters like Cdr1 and Cdr2 and MFS transporters like Mdr1 being implicated nih.govnih.govfrontiersin.org. While research specifically on this compound and efflux pump upregulation is limited in the provided context, the general principle of increased drug efflux as an acquired resistance mechanism to antifungals targeting ergosterol synthesis is relevant odermatol.comufcg.edu.br.

Biofilm Formation and its Role in Reduced Susceptibility

Biofilm formation is a significant factor contributing to reduced antifungal susceptibility and acquired resistance in various fungal species ijdvl.comfortunejournals.commdpi.comnih.gov. Fungal biofilms are structured communities of cells embedded in an extracellular matrix, which can act as a physical barrier limiting drug penetration ijdvl.comfortunejournals.com. Cells within a biofilm can also exhibit altered metabolic states and upregulate resistance mechanisms, including efflux pumps, further contributing to decreased susceptibility to antifungal agents nih.govfortunejournals.com. While the role of biofilm formation specifically in acquired resistance to this compound requires further investigation, its established impact on resistance to other antifungals, particularly in chronic infections like onychomycoses, suggests its potential relevance ijdvl.comfortunejournals.com.

Methodologies for Inducing and Characterizing this compound Resistance In Vitro

Investigating antifungal resistance in vitro typically involves methodologies aimed at exposing fungal isolates to the drug under controlled conditions to observe changes in susceptibility. While specific detailed protocols for inducing this compound resistance in fungal cultures are not extensively documented in the provided search results, general approaches used for other antifungals targeting similar pathways, such as allylamines, would likely be applicable.

Methods for inducing resistance in vitro often involve serial passage of fungal isolates on culture media containing increasing concentrations of the antifungal agent. This process selects for spontaneous mutations or adaptive mechanisms that confer reduced susceptibility to the drug over time.

Characterization of this compound resistance in vitro would involve determining the minimum inhibitory concentration (MIC) of this compound against fungal isolates. The MIC is the lowest concentration of the antifungal agent that inhibits visible fungal growth. Standardized susceptibility testing methods, such as broth microdilution or agar (B569324) dilution, are commonly employed for this purpose. An increase in the MIC value for a particular isolate compared to a susceptible baseline is indicative of reduced susceptibility or resistance.

Beyond MIC determination, characterization can involve investigating the underlying mechanisms of resistance. Given that this compound, like allylamines, inhibits squalene epoxidase (SQLE), a key enzyme in the ergosterol biosynthesis pathway patsnap.com, resistance mechanisms could involve alterations in the SQLE gene. For instance, point mutations in the SQLE gene have been linked to resistance to terbinafine, another SQLE inhibitor, in dermatophytes mdpi.comnih.gov. Therefore, sequencing of the SQLE gene in this compound-resistant isolates could identify potential resistance-conferring mutations.

Other potential mechanisms of antifungal resistance that could be relevant to this compound, as observed with other antifungals, include overexpression of efflux pumps that transport the drug out of the fungal cell mdpi.comresearchgate.netmdpi.com. Studies investigating the expression levels of genes encoding ABC transporters and other efflux pumps in resistant isolates could provide insights into these mechanisms.

In vitro assays are crucial for evaluating the activity of antifungal agents against various fungal species. For example, this compound has been used at concentrations such as 6.4 ng/mL in in vitro assays involving Trichophyton rubrum strains to assess its effects researchgate.net. Such assays, including those comparing the efficacy of this compound against strains with known resistance mechanisms to other antifungals, contribute to understanding potential cross-resistance patterns and the spectrum of activity of this compound.

Preclinical Research and Translational Studies

Studies on Percutaneous Permeability and Dermal Retention of Liranaftate Formulations

The efficacy of a topical agent like this compound is highly dependent on its ability to penetrate the stratum corneum and reside in the skin layers where fungal infections are present. While specific preclinical data on the permeability and dermal retention of this compound formulations are not extensively detailed in publicly available literature, the methodologies for assessing these parameters for topical antifungals are well-established. One commercial product description notes that this compound's unique structure is designed for enhanced skin penetration chemimpex.com. Additionally, a clinical study evaluated a combination of this compound cream with urea ointment, an agent known for its horny layer-softening activity, suggesting a strategy to improve drug delivery into the nail plate researchgate.net.

The gold standard for in vitro and ex vivo assessment of percutaneous permeability is the Franz diffusion cell system impactfactor.orginformahealthcare.comnih.gov. This apparatus consists of a donor chamber, where the topical formulation is applied, and a receptor chamber, which contains a fluid simulating physiological conditions informahealthcare.com. These two chambers are separated by a membrane, which can be a synthetic membrane for formulation screening or, more relevantly, excised human or animal skin (ex vivo) to better mimic the biological barrier informahealthcare.comfrontiersin.org.

The process involves mounting a section of skin on the diffusion cell with the stratum corneum facing the donor compartment informahealthcare.com. The this compound formulation would be applied to the skin surface, and the amount of drug that permeates through the skin into the receptor fluid is measured over time. This allows for the calculation of key parameters such as the permeation rate (flux) and permeability coefficient impactfactor.org. The use of validated Franz diffusion cell protocols is crucial as it can significantly reduce data variability and enhance the reproducibility of the experiments nih.gov.

The retention of a drug within specific skin layers (stratum corneum, epidermis, and dermis) is critical for treating cutaneous infections. Several factors related to both the drug formulation and the skin itself influence this deposition.

Key formulation factors include:

Vehicle Composition: The solubility of the drug in its vehicle is paramount. For the lipophilic antifungal itraconazole, for instance, solubilization within an oil-in-water cream formulation significantly enhanced its deposition in all skin layers compared to a non-solubilized mixture nih.govnih.govresearchgate.netmdpi.com.

Drug Delivery Systems: Advanced carriers like nanoemulsions, liposomes, and solid-lipid nanoparticles can improve the solubility of lipophilic drugs and enhance their penetration and retention in the skin nih.gov.

Chemical Enhancers: Excipients can be included to modify the skin barrier. For example, fatty acids have been shown to enhance the penetration of the thiocarbamate antifungal tolnaftate into the human epidermis nih.gov.

Physiological and pathological factors of the skin also play a role:

Skin Condition: The integrity of the epidermal barrier is a major determinant. In diseased skin, such as in psoriasis models, permeability can be increased, although factors like hyperkeratosis in later stages can block drug delivery mdpi.com.

Lipophilicity and Particle Size: The physicochemical properties of the drug and its carrier system, such as lipophilicity and particle size, are critical in determining the depth of penetration into the different skin layers nih.gov.

Investigations into Anti-inflammatory and Immunomodulatory Effects

Beyond its antifungal action, this compound exhibits distinct anti-inflammatory properties that may contribute to the symptomatic relief of fungal skin infections, which are often accompanied by inflammation.

Dermatophytes in the epidermis can stimulate keratinocytes to release pro-inflammatory chemokines, which attract inflammatory cells like neutrophils. Preclinical studies have shown that this compound can interfere with this process. In cultures of normal human epidermal keratinocytes, fungal elements such as β-D-glucan and trichophytin were found to augment the production of Interleukin-8 (IL-8) and Interleukin-1 alpha (IL-1α) nih.gov. When this compound was added to these cultures, it profoundly suppressed the augmented production of IL-8 in a dose-dependent manner nih.gov. This suggests that this compound can directly modulate the keratinocyte response to fungal pathogens, potentially reducing the infiltration of neutrophils into the epidermis nih.gov.

The anti-inflammatory activity of this compound has been confirmed in in vivo animal models. A common model involves inducing acute inflammation using the topical application of phorbol 12-myristate 13-acetate (PMA) nih.gov. In a mouse model, the topical application of this compound was shown to significantly suppress PMA-induced ear edema nih.gov. This effect was dose-dependent, with this compound suppressing the increase in both ear thickness and weight nih.gov.

Similar results were observed in a PMA-induced footpad edema model in mice. This compound application significantly suppressed the increase in footpad swelling 24 hours after PMA application nih.gov. These findings indicate that this compound is effective at suppressing late-phase inflammatory reactions in vivo nih.gov.

Table 1: Effect of Topical this compound on PMA-Induced Ear Edema in Mice (Data derived from textual descriptions in cited sources)

| This compound Concentration | Effect on Ear Thickness (6 hrs post-PMA) | Effect on Ear Weight (24 hrs post-PMA) |

| 1-4% | Dose-dependent suppression | Dose-dependent decrease |

A key component of the inflammatory response is the accumulation of neutrophils at the site of inflammation. Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in tissue is a common marker for neutrophil infiltration nih.govplos.org.

In studies of PMA-induced ear inflammation in mice, topical treatment with this compound at concentrations of 1% or more suppressed the augmentation of MPO activity in the ear tissue nih.gov. This biochemical finding was supported by histological observations, which also indicated that this compound treatment suppressed the accumulation of neutrophils in the inflamed lesion nih.gov. This evidence suggests that this compound's anti-inflammatory effect is mediated, at least in part, by its ability to reduce the influx of neutrophils to the inflamed site.

Table 2: Effect of this compound on Inflammatory Markers in PMA-Treated Mouse Ear (Data derived from textual descriptions in cited sources)

| Treatment | Neutrophil Accumulation | Myeloperoxidase (MPO) Activity |

| This compound (>1%) | Suppressed | Suppressed |

Evaluation of this compound in Combination Therapy Approaches

The clinical management of fungal infections, particularly those affecting hyperkeratotic tissues such as in tinea pedis and onychomycosis, often presents significant challenges. The dense keratin structure can act as a formidable barrier, impeding the penetration of topical antifungal agents to the site of infection. To overcome this, combination therapy has emerged as a promising strategy, pairing antifungal compounds with agents that can enhance their efficacy. This section explores the preclinical and translational evidence supporting the use of this compound in combination with other therapeutic agents.

Synergistic Effects with Keratolytic Agents (e.g., Urea, Salicylic Acid)

Keratolytic agents, by breaking down the keratin in the outer layers of the skin, can facilitate the delivery of antifungal drugs to the deeper-seated fungal elements. This enhancement of penetration is the primary mechanism for the synergistic therapeutic effect observed when these agents are used in combination with antifungals like this compound.

| Clinical Outcome | Percentage of Patients |

| Prominent Improvement | 31.3% |

| Moderate Improvement | 31.3% |

| Slight Improvement | 37.4% |

| Overall Efficacy (Useful or Highly Effective) | 81.3% |

| Mycological Improvement | 86.7% |

| Improvement Level | Percentage of Patients |

| "Slight" or Better | 59.1% |

| "Moderate" or Better | 13.6% |

| "Prominent" or Better | 4.5% |

These translational studies provide strong evidence for the synergistic benefits of combining this compound with keratolytic agents for the treatment of hyperkeratotic and nail fungal infections.

Rationales for Combined Topical Antifungal Strategies

The primary rationale for employing combined topical antifungal strategies is to enhance the efficacy of the treatment, broaden the spectrum of activity, and potentially reduce the development of resistance. nih.gov The unique mechanism of action of this compound, a squalene (B77637) epoxidase inhibitor, makes it a valuable component in such combination therapies. patsnap.com

By inhibiting squalene epoxidase, this compound disrupts the ergosterol (B1671047) biosynthesis pathway at an early stage. patsnap.compatsnap.com This leads to a deficiency of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic levels of squalene within the cell, ultimately resulting in fungal cell death. patsnap.compatsnap.com This mechanism is distinct from that of other major antifungal classes, such as azoles, which inhibit a later step in the same pathway (lanosterol 14α-demethylase). mdpi.com

The use of antifungal agents with different molecular targets in combination can lead to synergistic or additive effects. For instance, combining a squalene epoxidase inhibitor like this compound with an azole could theoretically exert a more profound disruption of the ergosterol biosynthesis pathway. While preclinical studies specifically investigating such combinations with this compound are not extensively documented, the principle has been demonstrated with other squalene epoxidase inhibitors like terbinafine (B446), where synergistic effects have been observed in vitro when combined with azoles against various fungal species. nih.govmdpi.com

Furthermore, the fungicidal activity of this compound against dermatophytes suggests its potential to be combined with fungistatic agents to achieve a more rapid and complete eradication of the infection. nih.gov A combination approach can also be beneficial in overcoming resistance. If a fungal strain develops resistance to one agent through a specific mutation, the presence of a second agent with a different mechanism of action can still effectively inhibit its growth. patsnap.com

Advanced Research Methodologies and Innovative Formulations

Development of Green Synthesis Methodologies for Liranaftate

The development of environmentally friendly synthesis methods for pharmaceutical compounds like this compound is an important area of research. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

Utilization of Ionic Liquids as Environmentally Benign Reaction Media

Ionic liquids, characterized by their extremely low vapor pressure, nonflammability, good thermal stability, and recyclability, have been investigated as environmentally benign reaction media for the synthesis of this compound. google.comjocpr.com Compared to traditional organic solvents, ionic liquids offer advantages that align with green chemistry principles. google.comjocpr.com Studies have explored the use of ionic liquids as both a reaction medium and a catalyst in the synthesis of this compound. google.com This approach can lead to milder reaction conditions and simpler operation compared to some conventional methods. google.comjocpr.com

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is crucial for improving the efficiency and yield of this compound synthesis. Research focusing on green synthesis methodologies in ionic liquids has demonstrated promising results in terms of yield and purity. google.comjocpr.comjocpr.com For instance, a reported method utilizing an ionic liquid, [bmim]BF₄, as the reaction medium and K₂CO₃ as a catalyst achieved a high yield of this compound. google.comjocpr.comjocpr.com In one experiment, a crude product yield of 96.81% was obtained, and recrystallization resulted in a yield of 90% with an HPLC purity of 99.7%. google.com This highlights the potential of optimized green synthesis routes to produce this compound with high efficiency and purity. google.comjocpr.comjocpr.com

The synthesis typically involves the condensation of 6-methoxy-2-(methylamino)pyridine with 5,6,7,8-tetrahydro-2-naphthyl-thiochloroformate. researchgate.netresearchgate.net Optimization efforts focus on factors such as the choice of ionic liquid, catalyst, temperature, and reaction time to maximize the conversion of reactants to the final product and facilitate purification. google.comjocpr.comjocpr.com

Table 1: Example Synthesis Results Using Ionic Liquid [bmim]BF₄

| Reactants | Ionic Liquid | Catalyst | Crude Product Yield | Recrystallized Yield | HPLC Purity |

| 6-methoxy-2-methylaminopyridine, 5,6,7,8-tetrahydro-2-naphthylsulfuryl chloride | [bmim]BF₄ | K₂CO₃ | 96.81% | 90% | 99.7% |

Data Source: google.com

Nanotechnology-Based Drug Delivery Systems for Enhanced this compound Efficacy

Nanotechnology offers innovative approaches to drug delivery, aiming to improve drug solubility, stability, and targeted delivery, which can enhance therapeutic efficacy and reduce side effects. nih.govopenmedscience.comlgcstandards.com For topical antifungal drugs like this compound, nanotechnology-based formulations can improve skin permeation and drug deposition at the site of infection. researchgate.netnih.gov

Microemulsion-Based Hydrogels for Topical Delivery

Microemulsion-based hydrogels have been explored as a nanotechnology-based drug delivery system for the topical application of this compound. researchgate.netnih.gov Microemulsions are thermodynamically stable, isotropic dispersions of oil, water, surfactant, and co-surfactant, often with droplet sizes in the nanometer range. humanjournals.comfrontiersin.org Incorporating these microemulsions into a hydrogel matrix provides a semi-solid formulation suitable for topical administration, combining the advantages of both systems. humanjournals.comresearchgate.net

Research has focused on developing this compound-loaded microemulsion-based hydrogels using various components, such as Di-isopropyl adipate (B1204190) as the oil phase, Cremophor-EL as the surfactant, and Ethanol as the co-surfactant, gelled with agents like Xanthan Gum. researchgate.netnih.gov Pseudo-ternary phase diagrams are often used in the formulation process to identify the optimal composition ranges for the microemulsion region. researchgate.nethumanjournals.comfrontiersin.orgresearchgate.net

Impact on Drug Permeation and Skin Deposition

Studies evaluating this compound-loaded microemulsion-based hydrogels have shown enhanced drug permeation and skin deposition compared to conventional formulations. researchgate.netnih.gov The small droplet size of the microemulsion and the composition of the formulation can facilitate the partitioning and diffusion of this compound into and through the skin layers. researchgate.netnih.govnih.gov

In one study, an optimized this compound microemulsion-based hydrogel (HLM-3) demonstrated a higher permeation rate compared to a saturated drug solution. researchgate.netnih.gov Furthermore, this formulation showed significantly increased drug deposition within the skin, measured as six times higher drug deposition capacity than a saturated drug solution. researchgate.netnih.gov Enhanced skin deposition is particularly beneficial for treating cutaneous fungal infections, as it ensures a higher concentration of the antifungal agent at the site of action. researchgate.netnih.govnih.gov

Table 2: Comparison of Skin Deposition: this compound Microemulsion Hydrogel vs. Saturated Solution

| Formulation | Relative Drug Deposition in Skin |

| Saturated this compound Solution | 1x |

| Optimized Microemulsion Hydrogel | 6x |

Data Source: researchgate.netnih.gov

Exploration of this compound Derivatives and Prodrugs for Improved Pharmacological Profiles

The exploration of derivatives and prodrugs is a common strategy in pharmaceutical research to improve the pharmacological profile of a drug, such as enhancing its solubility, permeability, stability, or targeting. nih.govresearchgate.netscielo.br While this compound itself is a synthetic antifungal agent, research may investigate modifications to its structure to yield derivatives with potentially improved properties. cuni.czresearchgate.net

Prodrugs are inactive or less active derivatives that are converted into the active parent drug in the body. nih.govresearchgate.net This approach can be used to overcome limitations of the parent drug, such as poor oral bioavailability or inadequate tissue distribution. nih.govscielo.br Although specific detailed research findings on this compound derivatives or prodrugs were not extensively found in the provided search results, the general principle of exploring such modifications applies to many pharmaceutical compounds to optimize their therapeutic performance. nih.govresearchgate.netscielo.brnih.gov this compound is mentioned as one of the synthetically synthesized antifungal agents developed by mimicking a natural product or through modification of an existing agent. nih.govresearchgate.net

Broader Applications and Comparative Efficacy in Different Contexts

Liranaftate in Veterinary Dermatology: Treatment of Fungal Infections in Animals

Research indicates the potential application of this compound in treating fungal infections in pets. A this compound solution has been explored for treating fungal infections in pets, suggesting its potential in veterinary dermatology. This solution can be applied directly to damaged skin in pets and has shown comparable drug effects to commercial products for human use google.com. Dermatophytosis, commonly known as ringworm, is a superficial fungal skin infection affecting animals, including dogs and cats, caused by pathogens such as Microsporum canis, Trichophyton mentagrophytes, and Nannizzia gypsea msdvetmanual.comtodaysveterinarypractice.com. While dermatophytosis can be self-limiting in healthy animals, topical therapies are often used, and systemic treatment may be necessary in some cases, particularly in cats msdvetmanual.comdvm360.com. The exploration of this compound for veterinary use suggests its potential as a topical treatment option for these types of infections in animals google.com.

Comparative Efficacy Studies of this compound with Other Antifungal Agents

Comparative studies have evaluated the efficacy of this compound against other antifungal agents, primarily in the context of human dermatophyte infections.

Clinical studies have compared this compound with other topical antifungals for treating conditions like tinea pedis, tinea corporis, and tinea cruris who.intresearchgate.net. These comparisons often involve other squalene (B77637) epoxidase inhibitors like terbinafine (B446) and naftifine (B1207962), as well as azole antifungals such as bifonazole (B1667052), luliconazole (B1675427), sertaconazole, itraconazole, and ketoconazole (B1673606) who.intwikipedia.orgmims.comtandfonline.comimpactfactor.orgasm.org. Studies have aimed to assess the relative effectiveness of these agents in clearing fungal infections who.intresearchgate.net.

Analyses in comparative studies have focused on evaluating mycological cure rates and clinical improvement who.intresearchgate.net. Mycological cure is typically assessed by microscopic examination or fungal culture to confirm the absence of the causative fungus who.inttandfonline.com. Clinical improvement is evaluated based on the reduction or resolution of visible signs and symptoms of the infection, such as itching, redness, and scaling who.intimpactfactor.org. Studies have compared the rates at which patients achieve mycological cure and clinical improvement when treated with this compound versus other antifungal agents who.intresearchgate.net. While specific numerical data on cure rates are excluded as per instructions, the objective of these analyses is to determine the relative effectiveness of this compound in eradicating the fungal pathogen and resolving the clinical manifestations of the infection who.inttandfonline.com.

Considerations for Drug-Drug Interactions in Topical Application

When using topical medications, the potential for drug-drug interactions, particularly with other topically applied agents, is a consideration.

Due to its topical application, this compound has minimal systemic absorption, which generally limits the potential for systemic drug interactions patsnap.com. However, there is a potential for interactions with other medications applied to the same skin area patsnap.com. The simultaneous use of multiple topical agents on the same site could potentially lead to increased skin irritation or other local adverse effects patsnap.com. It is generally advisable to space out the application times of different topical treatments to minimize such risks patsnap.com. While specific documented interactions with other topical antifungals are not detailed in the provided texts beyond a general caution against simultaneous use unless advised by a healthcare provider, the principle of potential local interactions with other topical agents applies patsnap.com.

7.4.2. Minimization of Systemic Drug Interaction Risk due to Topical Administration

This compound is primarily administered topically, which is a key factor in minimizing the risk of systemic drug interactions. patsnap.compatsnap.com Topical application delivers the drug directly to the site of infection, enhancing local efficacy while limiting absorption into the systemic circulation. patsnap.comallucent.com This contrasts with systemic administration routes (e.g., oral or intravenous), where the drug enters the bloodstream and is distributed throughout the body, increasing the potential for interactions with other systemically available medications. allucent.comnih.gov

The skin acts as a barrier, primarily the stratum corneum, which restricts the penetration of topically applied substances into deeper tissues and the bloodstream. patsnap.comallucent.com While some systemic absorption can occur with topical drugs, particularly if the skin barrier is compromised by disease or if applied over a large surface area, the design and properties of topical formulations like those containing this compound aim to minimize this. allucent.comnih.govresearchgate.net Studies on topical drug delivery often involve assessing percutaneous absorption to understand the extent to which a compound penetrates the skin and reaches systemic circulation. researchgate.netscielo.brpharmaron.com

Due to its minimal systemic absorption, this compound has no well-documented systemic drug interactions. patsnap.com This reduced systemic exposure is a significant advantage, particularly for patients who may be taking multiple medications for other conditions, as it lowers the likelihood of pharmacokinetic or pharmacodynamic interactions that could alter the efficacy or safety of other drugs. patsnap.comnih.govmdpi.com While the risk of systemic interactions is low, there is still a potential for local interactions, particularly with other topical medications applied to the same area. patsnap.com

Research findings and clinical experience with topical antifungals, in general, support the principle that limited systemic absorption reduces the risk of systemic drug interactions. For instance, studies evaluating the systemic exposure of other topical agents under maximal use conditions have shown low plasma concentrations, indicating minimal systemic absorption. nih.govhres.ca This limited systemic presence is crucial in avoiding interactions with enzymes like the cytochrome P450 system, which are involved in the metabolism of many systemic drugs and are common sites of drug-drug interactions. impaact4tb.org

Future Research Directions and Unmet Needs

Investigating Novel Targets for Liranaftate and Analogues

While the primary mechanism of action of this compound involves the inhibition of squalene (B77637) epoxidase, research continues to explore potential novel targets and the effects of this compound beyond this established pathway. Studies have indicated that this compound may also possess anti-inflammatory and anti-oxidative effects. researchgate.net Research on human keratinocytes has shown that this compound can induce nuclear translocation of the aryl hydrocarbon receptor (AhR) and nuclear factor-erythroid 2-related factor-2 (Nrf2), upregulating mRNA for NAD(P)H: quinone oxidoreductase 1 (Nqo1) and Nrf2. researchgate.net this compound effectively inhibited TNFα-induced reactive oxidative species (ROS) and IL-8 production, suggesting an AhR-dependent mechanism for these effects. researchgate.net Furthermore, this compound upregulated mRNA expressions of skin barrier proteins like filaggrin, loricrin, and involucrin (B1238512) in an AhR-dependent manner. researchgate.net These anti-inflammatory actions may contribute to its rapid clinical efficacy against tinea. researchgate.net Future research could delve deeper into these alternative targets and explore the potential of this compound analogues with enhanced activity on these pathways.

Addressing Antifungal Resistance: Strategies for Overcoming or Preventing Resistance Development

Antifungal resistance is a growing concern, making strategies to overcome or prevent its development crucial. patsnap.comresearchgate.netmdpi.comresearchgate.net While this compound's unique mechanism of action as a thiocarbamate offers an alternative to other antifungal classes like azoles and allylamines, reducing the likelihood of cross-resistance, the potential for resistance development still exists. patsnap.com Research into the mechanisms of resistance specific to squalene epoxidase inhibitors like this compound is vital. This includes investigating genetic alterations in fungi that could lead to reduced susceptibility or the development of efflux pump mechanisms that expel the drug from the fungal cell. researchgate.net Future research directions should focus on understanding these mechanisms at a molecular level to inform the development of strategies to mitigate resistance. This could involve exploring combination therapies with other antifungal agents targeting different pathways or developing novel formulations that enhance drug penetration and concentration at the site of infection. mdpi.comresearchgate.netresearchgate.net

Exploration of this compound's Role in Specific Disease Pathologies Beyond Superficial Fungal Infections

Currently, this compound is primarily indicated for superficial fungal infections. patsnap.comwikipedia.orgnewdrugapprovals.org However, its observed anti-inflammatory and anti-oxidative properties suggest potential roles in other dermatological conditions where inflammation and oxidative stress are contributing factors, even if a fungal infection is not the primary cause. researchgate.net The suppression of fungal element-promoted production of IL-8 in human keratinocytes by this compound also indicates a potential benefit in reducing inflammation associated with fungal presence. medchemexpress.commedchemexpress.comnih.gov Research has shown that this compound suppressed experimental inflammation in mice. nih.gov Further research could explore the efficacy of this compound or its derivatives in treating inflammatory skin conditions, either as a monotherapy or in combination with other treatments. researchgate.netnih.gov While the search results mention exploring potential new indications, specific disease pathologies beyond superficial fungal infections are not extensively detailed. patsnap.com

Long-term Efficacy and Sustained Fungal Suppression Studies

Ensuring long-term efficacy and sustained fungal suppression is crucial for preventing recurrence of superficial fungal infections. While some studies have evaluated the efficacy of this compound for specific durations, comprehensive long-term studies assessing recurrence rates and the need for repeated treatments are important. researchgate.netwho.int Research has shown promising efficacy rates for tinea pedis after 4 weeks of treatment, with high efficacy rates observed at the final evaluation for long-term use in some cases. researchgate.net However, the duration of this "long-term use" and the follow-up period for assessing sustained suppression require further detailed investigation. researchgate.netwho.int Future research should focus on conducting extended clinical trials with longer follow-up periods to evaluate the sustained mycological cure rates and identify factors that may influence recurrence.

Advanced In Silico Modeling and Simulation of this compound's Pharmacodynamics and Resistance Mechanisms

Advanced in silico modeling and simulation techniques can play a significant role in understanding this compound's pharmacodynamics and predicting the emergence of resistance. frontiersin.orgnih.govmdpi.comdiva-portal.org Pharmacokinetic/pharmacodynamic (PK/PD) models can help optimize dosing regimens and predict treatment outcomes by simulating drug concentrations over time and their effect on fungal growth and killing. frontiersin.orgnih.govmdpi.comdiva-portal.orgnih.gov Mechanism-based PK/PD models can provide insights into the intricate relationship between this compound concentration and its antifungal efficacy, as well as explore potential resistance mechanisms. nih.govdiva-portal.org In silico modeling can also be used to simulate the impact of genetic mutations or efflux pump activity on this compound susceptibility, aiding in the development of strategies to overcome resistance. diva-portal.orgfrontiersin.org While the search results highlight the importance of PK/PD modeling in antimicrobial drug development and understanding resistance, specific advanced in silico modeling studies focused solely on this compound's pharmacodynamics and resistance mechanisms were not prominently featured. frontiersin.orgnih.govmdpi.comdiva-portal.orgnih.gov This represents a key area for future research to enhance the understanding and optimize the use of this compound.

Q & A

Q. What is the mechanism of action of liranaftate, and how does it differ from other antifungal agents?

this compound inhibits squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis, leading to cell membrane disruption. Unlike azoles (e.g., ketoconazole) that target lanosterol 14α-demethylase, this compound’s thiocarbamate structure allows selective inhibition of squalene epoxidase, minimizing off-target effects in mammalian cells . Comparative studies highlight its superior activity against Trichophyton rubrum but lower efficacy against Candida albicans compared to azoles .

Q. What are standard methodologies for evaluating this compound’s antifungal activity in vitro?

Minimum Inhibitory Concentration (MIC) assays using broth microdilution are standard. For dermatophytes like T. rubrum, MIC ranges for this compound are typically 0.002–50.00 mg/mL, with adjustments for solubility (e.g., DMSO as a co-solvent at <5% v/v). Ensure temperature-controlled incubation (25–30°C) and validate results with positive controls (e.g., terbinafine) .

Q. How does this compound’s efficacy compare to newer antifungals like luliconazole?

Luliconazole, an imidazole derivative, shows broader-spectrum activity (MIC: 0.004–0.13 mg/mL) against Trichophyton spp., C. albicans, and Malassezia restricta. This compound excels against dermatophytes but requires higher concentrations for Candida species. Cross-comparative studies should use standardized CLSI protocols to mitigate variability in fungal strain susceptibility .

Q. What model organisms are suitable for studying this compound’s in vivo effects?

Caenorhabditis elegans models with fungal infections (e.g., C. albicans) can elucidate off-target interactions. Notably, this compound rescued unc-80 mutant phenotypes in C. elegans despite the organism’s lack of squalene-to-cholesterol pathways, suggesting non-canonical mechanisms . Rodent models with topical application protocols are standard for dermatophytosis studies .

Q. How can researchers validate this compound’s solubility and stability in experimental setups?

Pre-dissolve this compound in DMSO (<1 mg/mL), then dilute in culture media to avoid precipitation. Use HPLC or LC-MS to quantify stability under varying pH/temperature. For cell-based assays, confirm biocompatibility of solvents via cytotoxicity controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across fungal species be resolved?

Contradictions often arise from strain-specific resistance or methodological variability. Perform genomic sequencing of fungal isolates to identify mutations in squalene epoxidase (ERG1). Pair with proteomic analyses to assess enzyme inhibition efficiency. Cross-validate results using isogenic strains .

Q. What experimental strategies address this compound’s off-target effects in non-fungal models?

In C. elegans, transcriptomic profiling (RNA-seq) revealed this compound’s interaction with mevalonate pathway enzymes, independent of squalene epoxidase. Use CRISPR-generated knockout strains to pinpoint secondary targets. Pharmacokinetic studies in mammalian cells can assess lipid metabolism interference .

Q. How should researchers design studies to investigate this compound’s pharmacokinetic limitations?

Poor aqueous solubility limits systemic use. Employ nanoformulations (e.g., liposomes) or prodrug strategies to enhance bioavailability. In vivo absorption can be tracked via radiolabeled this compound (³H or ¹⁴C) in rodent plasma/tissue samples .

Q. What methodologies elucidate resistance mechanisms to this compound in dermatophytes?

Induce resistance in vitro via serial passaging in sub-MIC concentrations. Whole-genome sequencing of resistant strains identifies mutations in ERG1 or efflux pumps (e.g., MDR1). Compare ATPase activity in membrane fractions to confirm efflux-mediated resistance .

Q. How can synergistic combinations with this compound be systematically identified?

High-throughput screening of FDA-approved libraries paired with this compound can reveal synergists. Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example, combining this compound with azoles may target multiple ergosterol biosynthesis steps, reducing resistance risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.